- Preparation method of 2- (4-nitrophenyl) butyric acid, China, , ,

Cas no 94814-82-1 (Indobufen Impurity 4)

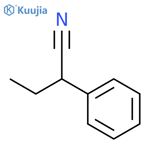

Indobufen Impurity 4 structure

Nome do Produto:Indobufen Impurity 4

N.o CAS:94814-82-1

MF:C10H10N2O2

MW:190.198602199554

CID:5011635

Indobufen Impurity 4 Propriedades químicas e físicas

Nomes e Identificadores

-

- Butyronitrile, 2-(p-nitrophenyl)- (6CI)

- α-Ethyl-4-nitrobenzeneacetonitrile (ACI)

- 2-(4-Nitrophenyl)butanenitrile

- 2-(4-Nitrophenyl)butanonitrile

- 2-(4-Nitrophenyl)butyronitrile

- Indobufen Impurity 1

- Indobufen Impurity 4

-

- Inchi: 1S/C10H10N2O2/c1-2-8(7-11)9-3-5-10(6-4-9)12(13)14/h3-6,8H,2H2,1H3

- Chave InChI: FXHXUBNWGNUKGM-UHFFFAOYSA-N

- SMILES: N#CC(CC)C1C=CC([N+](=O)[O-])=CC=1

Indobufen Impurity 4 Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 24 h, rt

Referência

Método de produção 2

Condições de reacção

Referência

- Preparation of glutethimide enantiomers, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 40 h, rt

Referência

- Racemization process, United States, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: 1,1′-(1,4-Dihydro-2,6-dimethyl-3,5-pyridinediyl)bis[ethanone] Catalysts: L-Proline Solvents: Dimethyl sulfoxide ; 24 h, 25 °C

Referência

- Direct amino acid-catalyzed cascade reductive alkylation of arylacetonitriles: high-yielding synthesis of ibuprofen analogs, Tetrahedron Letters, 2010, 51(40), 5246-5251

Método de produção 5

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; rt → 35 °C; 30 min, 30 - 35 °C

Referência

- Production of (R)-aminoglutethimide: a new route from 1-chloro-4-nitrobenzene, Organic Process Research & Development, 1999, 3(6), 442-450

Método de produção 6

Condições de reacção

1.1 Reagents: Sulfuric acid , Nitric acid

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Chiral compounds and their resolution synthesis using enantioselective esterases, United States, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Sulfuric acid , Nitric acid ; -4 - 0 °C

1.2 1 h, -5 °C; -5 °C → 0 °C; 1 h, 0 °C

1.2 1 h, -5 °C; -5 °C → 0 °C; 1 h, 0 °C

Referência

- Preparation of (S)-(-)- and (R)-(+)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-diones as well as novel intermediate compounds, Poland, , ,

Indobufen Impurity 4 Raw materials

- 2-Phenylbutyronitrile

- Benzenebutanoic acid, γ-cyano-γ-ethyl-4-nitro-, ethyl ester

- Benzeneacetic acid, α-cyano-α-ethyl-4-nitro-, methyl ester

Indobufen Impurity 4 Preparation Products

Indobufen Impurity 4 Literatura Relacionada

-

Joel R. Kosowan,Zemane W'Giorgis,Ravneet Grewal,Tabitha E. Wood Org. Biomol. Chem. 2015 13 6754

94814-82-1 (Indobufen Impurity 4) Produtos relacionados

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

Fornecedores recomendados

Suzhou Genelee Bio-Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Suzhou Senfeida Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Minglong (Xianning) Medicine Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Shandong Feiyang Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

BIOOKE MICROELECTRONICS CO.,LTD

Membro Ouro

CN Fornecedor

Reagente